molecular formula C8H5BrN2O B8190963 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde

2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde

Cat. No.: B8190963
M. Wt: 225.04 g/mol
InChI Key: KPJOAWCWIWDRTK-UHFFFAOYSA-N
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Description

2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 2-position and an aldehyde group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination of imidazo[1,2-a]pyridine followed by formylation at the 7-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Formylation is often carried out using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like DMF or DMSO.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

  • Substituted imidazo[1,2-a]pyridines
  • Carboxylic acids
  • Alcohols
  • Imines and hydrazones

Scientific Research Applications

2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound without the bromine and aldehyde substituents.

    2-Chloro-imidazo[1,2-a]pyridine-7-carbaldehyde: Similar structure with a chlorine atom instead of bromine.

    2-Bromo-imidazo[1,2-a]pyridine: Lacks the aldehyde group at the 7-position.

Uniqueness: 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Properties

IUPAC Name

2-bromoimidazo[1,2-a]pyridine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-11-2-1-6(5-12)3-8(11)10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJOAWCWIWDRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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